molecular formula C9H18N2O2 B1390552 N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester CAS No. 959137-72-5

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1390552
M. Wt: 186.25 g/mol
InChI Key: IGSPJRRNIPCTDL-UHFFFAOYSA-N
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Patent
US07582626B2

Procedure details

Cyclobutanone (8.19 g, 116.85 mmol) was dissolved in ethanol (60 mL). tert-Butyl carbazate (15.64 g, 118.34 mmol) was added. The reaction was stirred at 25° C. for 2.5 h before it was concentrated in vacuo. The residue was re-dissolved in ethanol (60 mL). Acetic acid (14.09 mL, 246.14 mmol) and sodium cyanoborohydride (15.46 g, 246.02 mmol) were added. The reaction was stirred at 25° C. for 48 h. The reaction was quenched via slow addition of saturated aqueous sodium bicarbonate solution (until pH 8 was reached). The resulting mixture was extracted with ethyl acetate (3×150 mL). The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo to afford a yellow oil. Purification by flash column chromatography (Teledyne Isco RediSep Column; 0-30% ethyl acetate in hexanes) afforded the desired product, N′-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (5.42 g, 29.10 mmol, 25%), as a white powder. 1H NMR (400 MHz, CDCl3) δ: 1.48 (9H, s), 1.62-1.70 (1H, m), 1.73-1.82 (1H, m), 1.84-1.94 (2H, m), 2.07-2.15 (2H, m), 3.56-3.63 (1H, m).
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15.64 g
Type
reactant
Reaction Step Two
Quantity
14.09 mL
Type
reactant
Reaction Step Three
Quantity
15.46 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:4][CH2:3][CH2:2]1.[C:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])(=[O:9])[NH:7][NH2:8].C(O)(=O)C.C([BH3-])#N.[Na+]>C(O)C>[C:11]([O:10][C:6]([NH:7][NH:8][CH:1]1[CH2:4][CH2:3][CH2:2]1)=[O:9])([CH3:14])([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
8.19 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.64 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Step Three
Name
Quantity
14.09 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15.46 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 2.5 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in ethanol (60 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred at 25° C. for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched via slow addition of saturated aqueous sodium bicarbonate solution (until pH 8 was reached)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (Teledyne Isco RediSep Column; 0-30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NNC1CCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.1 mmol
AMOUNT: MASS 5.42 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.